4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a fluorine atom, a pyridazinyl ring, and a benzamide moiety. Its unique structure suggests it may have interesting biological activities, making it a subject of research in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, such as 3-chloropyridazine, which undergoes nucleophilic substitution with a thiol compound to introduce the thioether linkage.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Amidation Reaction: The final step involves coupling the pyridazinyl intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in studies to understand its interaction with biological targets.
Medicine
In medicinal chemistry, 4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide could be investigated for its potential as a therapeutic agent. Its structure suggests it might have activity against specific diseases, such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorine atom and the pyridazinyl ring might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(6-(4-oxo-4-(pyridin-3-ylmethyl)amino)butyl)pyridazin-3-yl)benzamide: A similar compound without the thioether linkage.
N-(6-(4-oxo-4-(pyridin-3-ylmethyl)amino)butyl)pyridazin-3-yl)benzamide: A compound lacking the fluorine atom.
Uniqueness
The uniqueness of 4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-fluoro-N-[6-[4-oxo-4-(pyridin-3-ylmethylamino)butyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c22-17-7-5-16(6-8-17)21(29)25-18-9-10-20(27-26-18)30-12-2-4-19(28)24-14-15-3-1-11-23-13-15/h1,3,5-11,13H,2,4,12,14H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPECBAZRMXCCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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